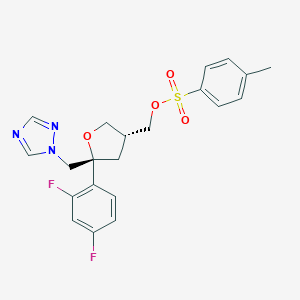

((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

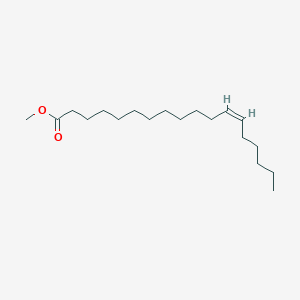

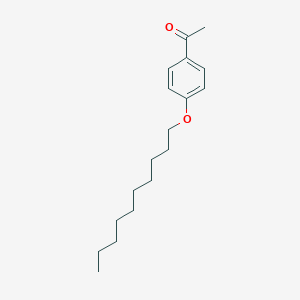

The compound of interest, known as “((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate,” is a molecule that features a tetrahydrofuran ring as a core structure, with various substituents including a triazole, a difluorophenyl group, and a tolyl group attached to it. This compound is a stereoisomer, specifically with the 3R,5R configuration, which indicates the spatial arrangement of the substituents around the tetrahydrofuran ring .

Synthesis Analysis

The synthesis of related triazole derivatives has been explored in the literature. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde has been described. Subsequent acetylation and methylation reactions were performed to yield new compounds, which were characterized using various spectroscopic techniques . Although the exact synthesis of the compound is not detailed, the methods used for related compounds provide insight into potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of the compound reveals that the tetrahydrofuran ring adopts an envelope conformation. The substituent rings, namely the triazole, difluorophenyl, and tolyl rings, are inclined at angles of 77.88°, 83.81°, and 81.00°, respectively, to the mean plane of the tetrahydrofuran ring. This conformation and the spatial arrangement of the substituents are crucial for understanding the compound's reactivity and interactions .

Chemical Reactions Analysis

While the specific chemical reactions involving the compound have not been detailed, the presence of functional groups such as the triazole and the difluorophenyl suggest potential reactivity. For example, triazole rings are known to participate in various chemical reactions, including nucleophilic substitution and coordination with metals. The difluorophenyl group could be involved in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and the weak intermolecular interactions it forms in the crystal lattice. The compound exhibits weak C—H⋯O and C—H⋯F hydrogen bonds, which contribute to a three-dimensional structure in the crystal, with molecules stacked along the a-axis direction. These interactions can affect the compound's solubility, melting point, and other physical properties. The acidity of related compounds has been investigated through potentiometric titrations in non-aqueous solvents, providing pKa values that are indicative of their acid-base behavior .

Applications De Recherche Scientifique

Subheading: Molecular Conformation of Tetrahydrofuran Derivatives

The compound "{(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate" exhibits a unique molecular structure. The tetrahydrofuran ring in this molecule adopts an envelope conformation, with its rings inclined at specific angles, contributing to its three-dimensional molecular architecture. In the crystal, weak C—H⋯O and C—H⋯F hydrogen bonds link the molecules into a three-dimensional structure, facilitating molecular stacking along the a-axis direction (Qing-Shuang Ma et al., 2017).

Synthesis and Chemical Reactions

Subheading: Synthesis and Applications in Radiochemistry

In radiochemistry, compounds like "6-[(S)-(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-(2-[18F]fluoroethyl)-1H-benzotriazole" and its analogs have been synthesized for potential application as PET tracers for aromatase. The synthesis involves nucleophilic fluorination steps and the compounds have shown specific radioactivity and binding in brain regions in in vitro autoradiography, indicating their potential in medical imaging and diagnostic procedures (M. Erlandsson et al., 2008).

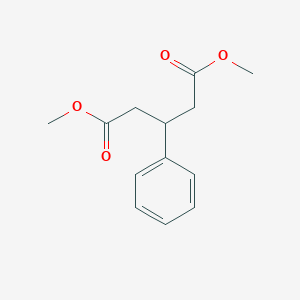

Subheading: Novel Compounds and Their Synthesis

A new compound, tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), has been synthesized from a multi-step reaction starting from a specific tosylate compound. This synthesis involves key steps like copper-free Huisgen cycloaddition, showcasing the compound's potential in various chemical and pharmaceutical applications (Serigne Abdou Khadir Fall et al., 2021).

Propriétés

IUPAC Name |

[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWVLCJRFGIRAK-IERDGZPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C[C@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)